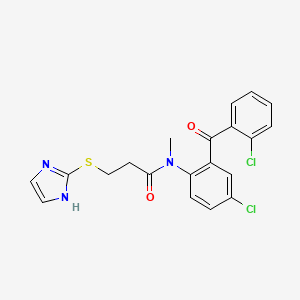
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanamide backbone, chlorobenzoyl and imidazolylthio substituents, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.
Introduction of the Imidazolylthio Group: The intermediate is further reacted with 2-mercaptoimidazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the imidazolylthio group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazolylthio group is particularly interesting for binding studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. The presence of the imidazolylthio group suggests possible antifungal or antimicrobial activity, while the chlorobenzoyl group may contribute to anti-inflammatory effects.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- is likely to involve multiple molecular targets and pathways. The imidazolylthio group may interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group could modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(4-chlorophenyl)-: Lacks the imidazolylthio group, making it less versatile in terms of chemical reactivity.
Propanamide, N-(2-chlorobenzoyl)-: Lacks the 4-chloro substituent, which may affect its biological activity.
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-:
Uniqueness
The presence of both the imidazolylthio and chlorobenzoyl groups in Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- makes it unique compared to similar compounds
Properties
CAS No. |
128433-39-6 |
|---|---|
Molecular Formula |
C20H17Cl2N3O2S |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(1H-imidazol-2-ylsulfanyl)-N-methylpropanamide |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-25(18(26)8-11-28-20-23-9-10-24-20)17-7-6-13(21)12-15(17)19(27)14-4-2-3-5-16(14)22/h2-7,9-10,12H,8,11H2,1H3,(H,23,24) |
InChI Key |
KXATUSDLHPYZGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CCSC3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















